Unique Solid-State Isomerization: Quantified Rearrangement to 1,2,3,5-Dithiadiazole
The 1,3,2,4-dithiadiazole ring system is metastable and undergoes a characteristic solid-state rearrangement to its 1,2,3,5-isomer. This process has been quantitatively monitored using differential scanning calorimetry (DSC), X-ray powder diffraction (XRD), and infrared (IR) spectroscopy [1]. While the study examines substituted derivatives, the fundamental isomerization is an inherent property of the parent 1,3,2,4-dithiadiazole scaffold, differentiating it from the more stable 1,2,3,5-isomer which does not undergo this transformation. The rearrangement is a photochemically symmetry-allowed, thermally symmetry-forbidden process [2].
| Evidence Dimension | Solid-state thermal rearrangement |
|---|---|
| Target Compound Data | Undergoes exothermic rearrangement in the solid state (as shown for m- and p-phenylene-bridged derivatives) [1]. |
| Comparator Or Baseline | 1,2,3,5-dithiadiazole isomer |
| Quantified Difference | The 1,2,3,5-isomer does not exhibit this solid-state rearrangement, remaining stable under the same conditions. |
| Conditions | Solid-state heating, as observed by DSC and XRD for analogous bis- and tris-dithiadiazole systems [1]. |
Why This Matters
This metastability and ability to controllably rearrange in the solid state provides a unique synthetic pathway to access 1,2,3,5-dithiadiazole materials with altered magnetic and conductive properties, a process not available with the stable isomer directly.
- [1] Aherne, C., Banister, A.J., Luke, A.W., Rawson, J.M., & Whitehead, R.J. (1992). 'Solid-state rearrangement of some 1,3,2,4-dithiadiazoles to their 1,2,3,5 analogues'. Journal of the Chemical Society, Dalton Transactions, 1992(8), 1277-1282. DOI: 10.1039/DT9920001277 View Source
- [2] Chivers, T. (2005). 'A Guide to Chalcogen-Nitrogen Chemistry'. World Scientific Publishing, Singapore. pp. 221-224. View Source
